1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine
Description
1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine is a bicyclic amine derivative featuring a pyridine ring linked to an ethylamine chain substituted with a 3-oxolanyl (tetrahydrofuran-3-yl) group. This compound is of significant interest in medicinal chemistry due to its structural similarity to ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . Its synthesis involves alkylation of intermediates followed by reductive amination, as described in patent literature .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(oxolan-3-yl)-2-pyridin-3-ylethanamine |
InChI |
InChI=1S/C11H16N2O/c12-11(10-3-5-14-8-10)6-9-2-1-4-13-7-9/h1-2,4,7,10-11H,3,5-6,8,12H2 |
InChI Key |
USAONGWKRGHTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CC2=CN=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The table below compares 1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine with key analogues, focusing on structural features and biological activity:
Key Observations :
- TC-1698 and TC-1709: These azabicyclo derivatives share the pyridyl-ethylamine backbone but incorporate rigid bicyclic frameworks instead of the oxolanyl group. Their exceptionally low Ki values (sub-nanomolar) highlight the importance of conformational rigidity in enhancing α4β2 binding .
- 2-(3-Pyridyl)-2-pyrrolidinylethylamine : While structurally similar, the substitution of oxolanyl with pyrrolidinyl may alter metabolic stability or receptor interaction, though activity data are lacking .
- NNK: A tobacco-specific nitrosamine with a pyridyl group but distinct carcinogenic properties.
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